Néoxaline

Vue d'ensemble

Description

Neoxaline is a bio-active compound isolated from the fungus Aspergillus japonicus. It is classified as an indole alkaloid and is known for its antimitotic properties, meaning it can inhibit cell division. Neoxaline also shows weak inhibitory activity on blood platelet aggregation and has stimulating effects on the central nervous system .

Applications De Recherche Scientifique

Chemical Properties and Structure

Neoxaline has the molecular formula and is characterized by its complex alkaloid structure. The compound exhibits antimitotic properties, inhibiting cell division, which positions it as a potential candidate for cancer research and therapy .

Neoxaline has garnered attention due to its significant biological activities:

- Antimitotic Activity : Neoxaline interferes with mitosis, leading to cell cycle arrest at the G2/M phase, particularly in rapidly dividing cells such as cancer cells .

- Cytotoxicity : It has shown cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HepG2) cells, where it inhibits cell proliferation and migration .

- Central Nervous System Stimulation : The compound exhibits weak stimulatory effects on the central nervous system, which may have implications for neurological research .

Research Applications

Neoxaline's diverse applications in scientific research are summarized below:

Chemistry

Neoxaline serves as a model compound for studying complex alkaloid synthesis. Its asymmetric total synthesis has been explored to understand stereoselective reactions in organic chemistry .

Biology

Its antimitotic properties make neoxaline a valuable tool for studying cell division mechanisms and cancer biology. Research has demonstrated its ability to induce apoptosis in cancer cells and inhibit tumor growth .

Medicine

Due to its ability to inhibit cell proliferation, neoxaline is being investigated as a potential anticancer agent. Its effects on cell cycle regulation make it a candidate for developing novel cancer therapies .

Industrial Applications

While not widely utilized industrially, the synthesis of neoxaline provides insights into the production of other complex natural products that may have therapeutic uses.

Case Study 1: Antitumor Activity

A study evaluated neoxaline's cytotoxicity against HepG2 cells at varying concentrations (0.675 - 40 μM). Results indicated significant inhibition of cell proliferation and migration, with an IC50 value of approximately 18 μM after 24 hours of treatment .

Case Study 2: Mechanism of Action

Research into the molecular mechanism of neoxaline revealed its interaction with cellular proteins involved in mitosis. The compound was found to induce G2/M phase arrest in Jurkat cells, demonstrating its potential as an anticancer agent .

Mécanisme D'action

Target of Action

Neoxaline is a bio-active isolate from the fungus Aspergillus japonicus . It primarily targets the central nervous system and blood platelets . It acts as an antimitotic agent, inhibiting cell division, and shows weak inhibitory activity on blood platelet aggregation . It also stimulates the central nervous system .

Mode of Action

Neoxaline’s interaction with its targets leads to several changes. As an antimitotic agent, it interferes with the process of mitosis, thereby inhibiting cell division . Its weak inhibitory activity on blood platelet aggregation suggests that it may prevent the formation of blood clots . The stimulation of the central nervous system indicates that it may influence nerve signal transmission .

Biochemical Pathways

Neoxaline affects the biochemical pathways involved in cell division, blood clotting, and nerve signal transmission . It is synthesized through a highly stereoselective process involving the introduction of a reverse prenyl group to create a quaternary carbon stereocenter . This process also involves the construction of the indoline spiroaminal via cautious stepwise oxidations with cyclizations from the indoline, assembly of (Z)-dehydrohistidine, and photoisomerization of unnatural (Z)-neoxaline to the natural (E)-neoxaline .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of a compound

Result of Action

The molecular and cellular effects of Neoxaline’s action include the inhibition of cell division due to its antimitotic properties, prevention of blood clot formation due to its weak inhibitory activity on blood platelet aggregation, and potential influence on nerve signal transmission due to its stimulation of the central nervous system .

Action Environment

Environmental factors can significantly impact the action of chemical compounds

Analyse Biochimique

Biochemical Properties

Neoxaline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, contributing to its bioactivity .

Cellular Effects

Neoxaline has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Neoxaline exerts its effects at the molecular level through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Neoxaline change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Neoxaline vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Neoxaline is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

Neoxaline is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Neoxaline and its effects on activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The total synthesis of Neoxaline involves several key steps:

Introduction of a Reverse Prenyl Group: This step is highly stereoselective and creates a quaternary carbon stereocenter using (−)-3a-hydroxyfuroindoline as a building block.

Construction of the Indoline Spiroaminal: This is achieved through cautious stepwise oxidations and cyclizations from the indoline.

Assembly of (Z)-Dehydrohistidine: This step involves the construction of the (Z)-dehydrohistidine moiety.

Photoisomerization: The final step involves the photoisomerization of unnatural (Z)-neoxaline to the natural (E)-neoxaline.

Industrial Production Methods

The total synthesis process is intricate and involves multiple steps, making large-scale production challenging .

Analyse Des Réactions Chimiques

Types of Reactions

Neoxaline undergoes various chemical reactions, including:

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions often involve nucleophilic or electrophilic reagents depending on the functional groups involved.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Comparaison Avec Des Composés Similaires

Similar Compounds

Oxaline: Another indole alkaloid isolated from Aspergillus japonicus, structurally similar to Neoxaline.

Meleagrin: An analog of Neoxaline with similar biological activities.

Uniqueness

Neoxaline is unique due to its specific stereochemistry and the presence of a reverse prenyl group at the benzylic ring junction. This structural uniqueness contributes to its distinct biological activities and makes it a valuable compound for scientific research .

Activité Biologique

Neoxaline is a naturally occurring alkaloid primarily produced by the fungus Aspergillus japonicus. This compound has garnered interest due to its unique biological activities and potential applications in pharmacology. This article delves into the biological activity of neoxaline, summarizing key research findings, case studies, and relevant data.

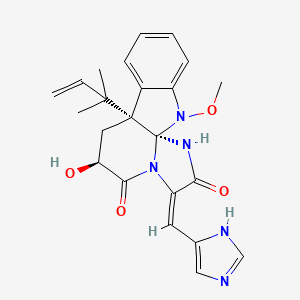

Chemical Structure and Properties

Neoxaline is characterized by its complex molecular structure, which can be represented by the molecular formula . Its structure includes a tricyclic framework, which is typical of many alkaloids. The compound's synthesis has been achieved through various methods, including asymmetric total synthesis, which highlights its structural complexity and potential for further chemical modifications .

1. Cytotoxicity and Antiproliferative Effects

Neoxaline has been studied for its cytotoxic properties, particularly against human cancer cell lines. Research indicates that neoxaline induces apoptosis (programmed cell death) and causes cell cycle arrest in Jurkat cells (a type of human T lymphocyte). Specifically, studies have shown that neoxaline and its analogs effectively inhibit cell proliferation, making them candidates for further investigation in cancer therapy .

| Cell Line | Effect | Mechanism |

|---|---|---|

| Jurkat | Induces apoptosis | Cell cycle arrest |

| HL-60 | Cytotoxicity observed | Apoptotic pathways activated |

2. Central Nervous System Stimulation

While neoxaline does not exhibit significant antimicrobial activity, it has been reported to weakly stimulate the central nervous system (CNS). This property suggests potential applications in neuropharmacology, although further studies are needed to fully elucidate its effects on CNS function .

Biosynthesis Pathway

The biosynthesis of neoxaline involves several enzymatic steps within the metabolic pathways of Aspergillus species. The pathway includes the transformation of precursor compounds through non-ribosomal peptide synthetases and cytochrome P450 enzymes. Notably, the biosynthetic gene cluster responsible for neoxaline production has been identified in Penicillium chrysogenum, indicating a complex interplay of genetic regulation and enzymatic activity in producing this alkaloid .

Case Study 1: Antiproliferative Activity

A study examining the antiproliferative effects of neoxaline on Jurkat cells demonstrated a significant reduction in cell viability at certain concentrations. The mechanism involved the activation of apoptotic pathways, leading to increased caspase activity and DNA fragmentation. This study underscores the potential of neoxaline as a therapeutic agent in oncology .

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological properties of neoxaline, revealing that it may enhance neurotransmitter release in neuronal cultures. While the effects were modest compared to known stimulants, these findings suggest avenues for exploring neoxaline's role in modulating neural activity .

Propriétés

IUPAC Name |

(1S,9R,11S,14E)-11-hydroxy-14-(1H-imidazol-5-ylmethylidene)-2-methoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7-triene-12,15-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O4/c1-5-21(2,3)22-11-18(29)20(31)27-17(10-14-12-24-13-25-14)19(30)26-23(22,27)28(32-4)16-9-7-6-8-15(16)22/h5-10,12-13,18,29H,1,11H2,2-4H3,(H,24,25)(H,26,30)/b17-10+/t18-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHLNXXASUKFCCX-FUNOPTADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=C)C12CC(C(=O)N3C1(NC(=O)C3=CC4=CN=CN4)N(C5=CC=CC=C25)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C=C)[C@@]12C[C@@H](C(=O)N\3[C@]1(NC(=O)/C3=C\C4=CN=CN4)N(C5=CC=CC=C25)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909900-78-3 | |

| Record name | Neoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=909900-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.